molecular formula C7H5N3O3 B14042531 3-Methoxy-6-nitropicolinonitrile

3-Methoxy-6-nitropicolinonitrile

Cat. No.: B14042531
M. Wt: 179.13 g/mol
InChI Key: JHPISJIQYMHRQW-UHFFFAOYSA-N
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Description

3-Methoxy-6-nitropicolinonitrile is a chemical compound with the molecular formula C7H5N3O3 It is a derivative of picolinonitrile, featuring a methoxy group at the 3-position and a nitro group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-nitropicolinonitrile typically involves the nitration of 3-methoxypicolinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-nitropicolinonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), Palladium on Carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Alkyl halides

Major Products Formed

    Reduction: 3-Methoxy-6-aminopicolinonitrile

    Substitution: Various substituted picolinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-6-nitropicolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-nitropicolinonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxypicolinonitrile
  • 6-Nitropicolinonitrile
  • 3-Methoxy-2-nitropyridine

Uniqueness

3-Methoxy-6-nitropicolinonitrile is unique due to the presence of both methoxy and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-methoxy-6-nitropyridine-2-carbonitrile

InChI

InChI=1S/C7H5N3O3/c1-13-6-2-3-7(10(11)12)9-5(6)4-8/h2-3H,1H3

InChI Key

JHPISJIQYMHRQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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